N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide
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Overview
Description
N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide is a complex organic compound with a unique structure that includes a nitrophenyl group, an oxa-diazatricyclo ring system, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and sulfonation, to form the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The oxa-diazatricyclo ring system may contribute to the compound’s stability and binding affinity, while the methanesulfonamide group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraen-4-yl]phenyl}methanesulfonamide: This compound is unique due to its specific structural features and functional groups.
Other nitrophenyl derivatives: These compounds share the nitrophenyl group but differ in other structural aspects.
Other oxa-diazatricyclo compounds: These compounds have similar ring systems but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[3-[5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-33(30,31)25-17-8-4-6-15(12-17)20-14-21-19-10-2-3-11-22(19)32-23(26(21)24-20)16-7-5-9-18(13-16)27(28)29/h2-13,21,23,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQTVPXIKHLBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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